molecular formula C6H4FI B1666204 1-Fluoro-3-iodobenzene CAS No. 1121-86-4

1-Fluoro-3-iodobenzene

Cat. No. B1666204
CAS RN: 1121-86-4
M. Wt: 222.0009
InChI Key: VSKSBSORLCDRHS-UHFFFAOYSA-N
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Description

1-Fluoro-3-iodobenzene is a clear yellow or pink liquid . It is used to prepare methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate for the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines .


Synthesis Analysis

1-Fluoro-3-iodobenzene is synthesized and stabilized with copper chips . It is used in the preparation of methyl 4-iodobenzo[b]thiophene-2-carboxylate .


Molecular Structure Analysis

The molecular formula of 1-Fluoro-3-iodobenzene is C6H4FI . The InChI Key is VSKSBSORLCDRHS-UHFFFAOYSA-N .


Chemical Reactions Analysis

1-Fluoro-3-iodobenzene participates in palladium-catalyzed hydroarylation of arylpropiolamides .


Physical And Chemical Properties Analysis

1-Fluoro-3-iodobenzene is a clear yellow or pink liquid . It has a boiling point of 77-78 °C/18.8 mmHg , a flash point of 67 °C , and a specific gravity of 1.92 . The refractive index is 1.58 .

Scientific Research Applications

Reaction Kinetics and Charge Separation

1-Fluoro-3-iodobenzene has been studied in the context of the Ullmann phenyl coupling reaction on Cu(111) surfaces. This research, focusing on the kinetics of this reaction, highlights the effect of fluorination on iodobenzene in various positions. The study found that fluorination in the meta or para position decreases the activation barrier, suggesting an electron-rich character of the transition state in the reaction. This insight is significant for understanding charge separation in such reactions (Meyers & Gellman, 1995).

Vibrational Spectra and Ionization Energies

1-Fluoro-3-iodobenzene has also been involved in studies examining the vibrational spectra of halobenzene cations. Such research, utilizing mass-analyzed threshold ionization spectrometry, helps determine the ionization energies of various halobenzenes, including 1-fluoro-3-iodobenzene, which is critical for understanding molecular electronic structures (Kwon, Kim, & Kim, 2002).

Photolysis and Absorption

The photolysis and absorption characteristics of iodobenzene, including derivatives like 1-fluoro-3-iodobenzene, have been the subject of research due to their instability to light. Such studies are essential for understanding the photolytic behaviors of iodobenzenes and their derivatives, providing insights into their stability and reactivity under light exposure (Durie, Iredale, & Kingsbury, 1949).

Catalytic Applications

In the field of catalysis, 1-fluoro-3-iodobenzene has been employed in fluorination reactions. Research on catalytic fluorination using iodoarene catalysts, for instance, highlights the role of 1-fluoro-3-iodobenzene in achieving efficient fluorination of dicarbonyl compounds, which is significant for various synthetic applications (Kitamura, Kuriki, & Morshed, 2011).

Fluorobenzene Photodissociation

The photodissociation dynamics of iodobenzene, including fluorinated variants like 1-fluoro-3-iodobenzene, have been a subject of study to understand the UV photochemistry of these molecules. Such research is pivotal in comprehending the mechanisms of UV-induced molecular changes in halobenzenes (Murdock, Crow, Ritchie, & Ashfold, 2012).

Safety And Hazards

1-Fluoro-3-iodobenzene causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and keep away from open flames, hot surfaces, and sources of ignition .

Relevant Papers One relevant paper found discusses the effect of 1-Fluoro-2-iodobenzene solvent additive on the crystallization of donors and acceptors, and ultrafast carrier dynamics in polymer solar cells .

properties

IUPAC Name

1-fluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FI/c7-5-2-1-3-6(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKSBSORLCDRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061524
Record name m-Fluoroiodobenzene
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Molecular Weight

222.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-iodobenzene

CAS RN

1121-86-4
Record name 1-Fluoro-3-iodobenzene
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Record name Benzene, 1-fluoro-3-iodo-
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Record name 1-Fluoro-3-iodobenzene
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Record name Benzene, 1-fluoro-3-iodo-
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Record name 3-fluoroiodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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